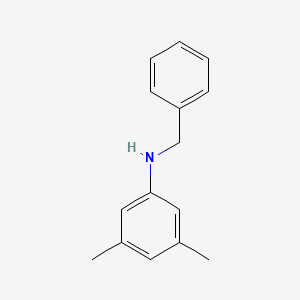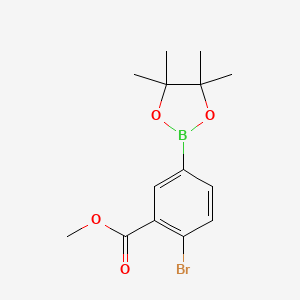
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine, also known as 4-MBPD, is a synthetic compound that has recently been studied for its potential applications in scientific research. 4-MBPD is a derivative of the common amine, N,N-diethyl-1,3-diaminopropane, and has been found to possess unique properties that make it an attractive candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine is not yet fully understood. However, it is believed that it works by binding to proteins and modulating their activity. It has been found to interact with enzymes and other proteins, and it is believed that this interaction modulates the activity of the proteins, resulting in a change in the cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. It has been found to interact with several proteins, including enzymes, and it is believed that this interaction modulates the activity of these proteins. This may lead to changes in the cell signaling pathways, resulting in changes in the biochemical and physiological processes of the cell.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine has several advantages for use in laboratory experiments. It is a stable compound and has a long shelf life, making it easy to store and use in experiments. It is also relatively inexpensive, making it a cost-effective option for researchers. Additionally, it is easy to synthesize and can be used in a variety of experiments.
However, there are also some limitations to using this compound in laboratory experiments. It is not a natural compound and may not be as effective as natural compounds in some experiments. Additionally, it may not be as effective as other compounds in some experiments.
Direcciones Futuras
The potential applications of N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine are still being explored. Further research is needed to better understand its mechanism of action and to determine its potential for use in a variety of scientific research applications. Additionally, further research is needed to investigate the biochemical and physiological effects of this compound, and to determine its potential for use in drug development. Finally, further research is needed to explore the advantages and limitations of this compound for use in laboratory experiments.
Métodos De Síntesis
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine is synthesized through a process called reductive amination, which involves the reduction of a ketone or aldehyde with an amine. In the case of this compound, the synthesis involves the reaction of N,N-diethyl-1,3-diaminopropane with 4-methoxybenzaldehyde in the presence of sodium cyanoborohydride (NaBH3CN). This reaction produces a 1,3-diamine with a benzyl and a methoxybenzyl group attached to the nitrogen atoms.
Aplicaciones Científicas De Investigación
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine has been found to be a useful tool in a wide range of scientific research applications. It has been used as a substrate for enzyme assays, as an inhibitor of protein-protein interactions, and as a ligand for binding studies. It has also been used to study the effects of bioactive compounds on cell signaling pathways, and to investigate the effects of drugs on the activity of enzymes.
Propiedades
IUPAC Name |
1-N-benzyl-3-N-[(4-methoxyphenyl)methyl]benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-24-21-12-10-18(11-13-21)16-23-20-9-5-8-19(14-20)22-15-17-6-3-2-4-7-17/h2-14,22-23H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLNIOXLPLQXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC(=C2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319045.png)






![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)
![(11bR)-2,6-Bis([1,1'-biPh]-4-yl)-octahydro-4-HO-4-oxide-diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319136.png)
![5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%](/img/structure/B6319148.png)



![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)